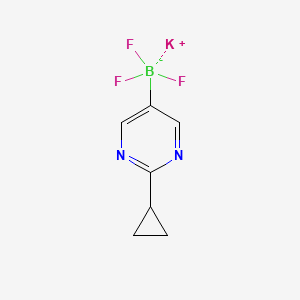
1-(6-Bromopyridin-2-yl)-2,2-difluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromopyridin-2-yl)-2,2-difluoroethan-1-one is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and two fluorine atoms attached to the ethanone moiety
Méthodes De Préparation
The synthesis of 1-(6-Bromopyridin-2-yl)-2,2-difluoroethan-1-one typically involves the bromination of pyridine derivatives followed by the introduction of the difluoroethanone group. One common synthetic route includes the reaction of 6-bromopyridine with difluoroacetic acid under specific reaction conditions to yield the desired product. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
1-(6-Bromopyridin-2-yl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(6-Bromopyridin-2-yl)-2,2-difluoroethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(6-Bromopyridin-2-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(6-Bromopyridin-2-yl)-2,2-difluoroethan-1-one can be compared with other similar compounds, such as:
1-(6-Bromopyridin-2-yl)ethan-1-one: This compound lacks the difluoroethanone group, making it less reactive in certain chemical reactions.
1-(6-Bromopyridin-2-yl)piperidin-4-ol: This compound contains a piperidine ring, which imparts different chemical and biological properties.
1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone: The presence of an additional fluorine atom in this compound can lead to different reactivity and applications.
Propriétés
Formule moléculaire |
C7H4BrF2NO |
|---|---|
Poids moléculaire |
236.01 g/mol |
Nom IUPAC |
1-(6-bromopyridin-2-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C7H4BrF2NO/c8-5-3-1-2-4(11-5)6(12)7(9)10/h1-3,7H |
Clé InChI |
DTKYQODOMHNCGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)Br)C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride](/img/structure/B13475912.png)

![4-chloro-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13475933.png)
![Benzyl 1-(hydroxymethyl)-5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13475936.png)
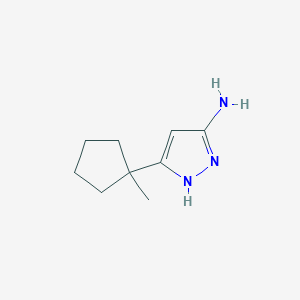
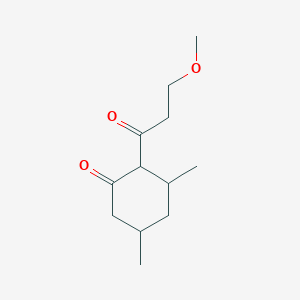
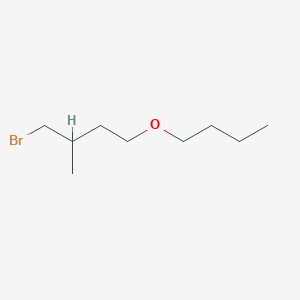
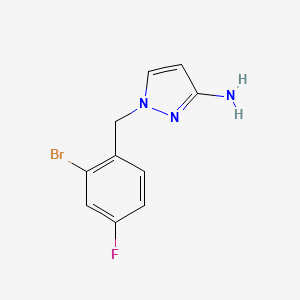


![Tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13475994.png)
